6-Hydrazinyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS No.: 325990-23-6
Cat. No.: VC6910809
Molecular Formula: C6H5F3N6
Molecular Weight: 218.143
* For research use only. Not for human or veterinary use.
![6-Hydrazinyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine - 325990-23-6](/images/structure/VC6910809.png)
Specification
CAS No. | 325990-23-6 |
---|---|
Molecular Formula | C6H5F3N6 |
Molecular Weight | 218.143 |
IUPAC Name | [3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazine |
Standard InChI | InChI=1S/C6H5F3N6/c7-6(8,9)5-13-12-4-2-1-3(11-10)14-15(4)5/h1-2H,10H2,(H,11,14) |
Standard InChI Key | UWPXGNHYTITSIH-UHFFFAOYSA-N |
SMILES | C1=CC2=NN=C(N2N=C1NN)C(F)(F)F |
Introduction
Structural and Synthetic Characterization
Core Architecture and Substituent Effects
The compound features a triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system fused at the 4,3-b positions. Position 6 is substituted with a hydrazinyl group (–NH–NH2), while position 3 bears a trifluoromethyl (–CF3) moiety . The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing binding interactions with kinase active sites. The hydrazinyl side chain contributes hydrogen-bonding capacity, critical for ATP-competitive inhibition .
Biological Activity and Mechanistic Insights
Antiproliferative Effects
In the NCI-60 panel screening, structurally related triazolopyridazines demonstrated broad-spectrum cytotoxicity. Compound 4g, for instance, exhibited a mean growth inhibition (GI%) of 55.84 across 60 cancer cell lines, with pronounced activity against breast (MCF7: GI% 71.51), ovarian (OVCAR-3: GI% 84.42), and lung (HOP-92: GI% 81.11) cancers . While specific data for the trifluoromethyl variant are unavailable, its structural similarity suggests comparable efficacy, particularly given the role of –CF3 in enhancing membrane permeability and target engagement .
Apoptosis Induction and Cell Cycle Arrest
Mechanistic studies on derivative 4g revealed dose-dependent apoptosis in MCF7 cells, with a 29.61-fold increase in apoptotic cells compared to controls . Caspase-9 activation (3.8-fold elevation) and reduced phosphorylated PI3K, Akt, and mTOR levels indicated mitochondrial-mediated apoptosis and PI3K pathway suppression . These findings align with the proposed mechanism for 6-hydrazinyl-3-(trifluoromethyl)- triazolo[4,3-b]pyridazine, where the hydrazinyl group may facilitate pro-apoptotic signaling through similar pathways.
Table 1: Apoptosis and Necrosis Profiles of Triazolopyridazine Derivatives in MCF7 Cells
Compound | Total Apoptosis (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
---|---|---|---|---|
4g | 48.56 | 25.16 | 18.13 | 5.27 |
Control | 1.64 | 0.36 | 0.18 | 1.10 |
Dual Kinase Inhibition: c-Met and Pim-1
c-Met Inhibition
c-Met, a receptor tyrosine kinase implicated in tumor invasiveness, is inhibited by triazolopyridazines through ATP-binding site interactions. Docking studies of derivative 4g demonstrated a binding energy of −8.55 kcal/mol with c-Met (PDB: 3CCN), forming hydrogen bonds with Met1160 and hydrophobic interactions with Ile1084 and Tyr1230 . The trifluoromethyl group in the query compound may enhance these interactions via hydrophobic contacts with Val1092 and Met1211, as observed in analogous structures .
Pim-1 Inhibition
Pim-1 kinase, a regulator of cell survival, is similarly targeted. Compound 4g showed a Pim-1 IC50 of 0.283 μM, with docking scores (−8.24 kcal/mol) comparable to the reference inhibitor IV (−9.05 kcal/mol) . Key interactions included hydrogen bonds with Lys67 and Asp128, suggesting that the hydrazinyl group in the query compound could stabilize similar contacts.
Table 2: Docking Scores and Interactions of Selected Derivatives
Compound | Target | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|---|
4g | c-Met | −8.55 | Met1160 (H-bond), Ile1084 (hydrophobic) |
4g | Pim-1 | −8.24 | Lys67 (H-bond), Val52 (hydrophobic) |
IV | Pim-1 | −9.05 | Lys67 (H-bond), Phe49 (π–π stacking) |
Pharmacokinetic and Drug-Likeness Profiling
ADMET Properties
Derivative 4g exhibited favorable drug-likeness, with moderate LogP (2.1) and high gastrointestinal absorption . The trifluoromethyl group in the query compound likely improves metabolic stability by resisting oxidative degradation, while the hydrazinyl moiety may confer solubility via hydrogen bonding.
Toxicity and Selectivity
In vitro toxicity assays for related compounds showed minimal off-target effects, with selectivity indices >10 for cancer cells versus normal fibroblasts . The trifluoromethyl group’s electronegativity may further reduce nonspecific binding, enhancing therapeutic windows.
Future Directions and Clinical Implications
The dual inhibition of c-Met and Pim-1 positions 6-hydrazinyl-3-(trifluoromethyl)- triazolo[4,3-b]pyridazine as a multitargeted agent against therapy-resistant cancers. Future studies should prioritize in vivo efficacy validation, toxicity profiling, and formulation optimization to address pharmacokinetic limitations observed in earlier derivatives .
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